N,N'-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea
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Overview
Description
N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of oxazole derivatives, including N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea, may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
N,N’-Dimethyl-N-(5-phenyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound
Properties
CAS No. |
55807-95-9 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1,3-dimethyl-1-(5-phenyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H13N3O2/c1-13-12(16)15(2)11-8-10(17-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
InChI Key |
PFNNLSUTMUPZKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NOC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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